molecular formula C22H23N3O6 B11290447 N-(2,4-dimethoxyphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide

N-(2,4-dimethoxyphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide

Cat. No.: B11290447
M. Wt: 425.4 g/mol
InChI Key: MSAIBMBVYDNZIQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide , is a complex organic compound. Its molecular formula is C₁₈H₂₀N₂O₆, and it has a molecular weight of 368.37 g/mol . This compound features a pyrazine ring and two methoxyphenyl groups, making it structurally intriguing.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for preparing this compound. One common approach involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium . The specific synthetic steps and reaction conditions can vary, but this method provides a versatile route to access N-(2,4-dimethoxyphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide.

Industrial Production: Industrial-scale production methods may involve modifications of the synthetic routes mentioned above, optimized for efficiency, yield, and scalability.

Chemical Reactions Analysis

Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation desired. For example:

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid can convert functional groups within the molecule.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas can reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions can replace functional groups.

Major Products: The major products formed from these reactions will depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide finds applications in various fields:

    Chemistry: As a versatile building block for designing new compounds.

    Biology: It may serve as a pharmacophore or scaffold for drug discovery.

    Medicine: Potential therapeutic applications, although specific uses would require further investigation.

    Industry: Its unique structure may find applications in materials science or specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Properties

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-[(2-methoxyphenyl)methyl]-2,3-dioxopyrazin-1-yl]acetamide

InChI

InChI=1S/C22H23N3O6/c1-29-16-8-9-17(19(12-16)31-3)23-20(26)14-25-11-10-24(21(27)22(25)28)13-15-6-4-5-7-18(15)30-2/h4-12H,13-14H2,1-3H3,(H,23,26)

InChI Key

MSAIBMBVYDNZIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=CC=C3OC)OC

Origin of Product

United States

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